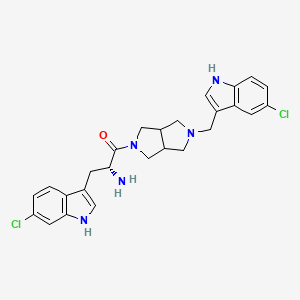
SOS1 activator 17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SOS1 activator 17 is a small molecule activator of the guanine nucleotide exchange factor Son of Sevenless homologue 1 (SOS1). This compound is known for its ability to modulate RAS signaling in vitro, making it a valuable tool in the study of cellular signaling networks and cancer research .
Preparation Methods
The synthetic routes and reaction conditions for SOS1 activator 17 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent coupling. The detailed synthetic route is typically proprietary information held by the manufacturers, but it generally involves the use of advanced organic synthesis techniques .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This would include optimizing reaction conditions, purification processes, and quality control measures to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
SOS1 activator 17 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SOS1 activator 17 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of guanine nucleotide exchange and the role of SOS1 in cellular signaling pathways.
Biology: It helps in understanding the biological functions of SOS1 and its interactions with other proteins in the cell.
Medicine: It is used in cancer research to investigate the role of SOS1 in the activation of RAS proteins and the development of targeted therapies for RAS-driven cancers.
Mechanism of Action
SOS1 activator 17 exerts its effects by binding to the catalytic domain of SOS1, thereby enhancing its guanine nucleotide exchange factor activity. This leads to an increase in the conversion of GDP-bound RAS to GTP-bound RAS, which in turn activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways. These pathways are essential for cell survival and proliferation .
Comparison with Similar Compounds
SOS1 activator 17 is unique in its ability to specifically activate SOS1 and modulate RAS signaling. Similar compounds include:
VUBI1: Another potent activator of SOS1 with unique effects on the KRAS pathway.
MRTX0902: A selective and potent SOS1 inhibitor that disrupts the KRAS:SOS1 protein-protein interaction.
These compounds highlight the diversity of approaches in targeting the SOS1/RAS pathway, with this compound standing out for its specific activation of SOS1 .
Properties
Molecular Formula |
C26H27Cl2N5O |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)-1-[2-[(5-chloro-1H-indol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one |
InChI |
InChI=1S/C26H27Cl2N5O/c27-19-2-4-24-22(6-19)16(9-30-24)10-32-11-17-13-33(14-18(17)12-32)26(34)23(29)5-15-8-31-25-7-20(28)1-3-21(15)25/h1-4,6-9,17-18,23,30-31H,5,10-14,29H2/t17?,18?,23-/m1/s1 |
InChI Key |
VSYAAFJHDSVRBY-QPFKGPCDSA-N |
Isomeric SMILES |
C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)[C@@H](CC5=CNC6=C5C=CC(=C6)Cl)N |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)C(CC5=CNC6=C5C=CC(=C6)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B15073855.png)
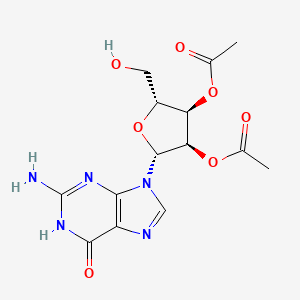
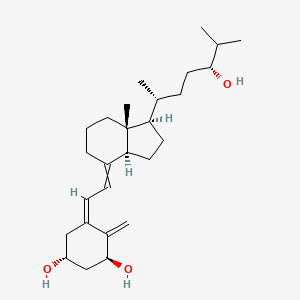
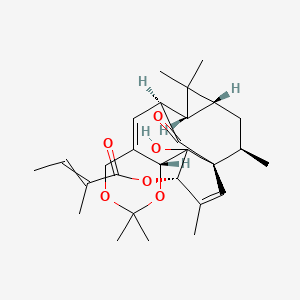
![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)
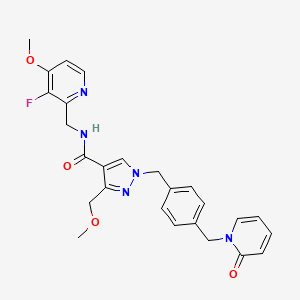
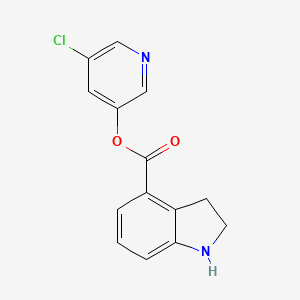
![1-[7-[[2-[4-(4-ethylpiperazin-1-yl)anilino]pyridin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B15073916.png)
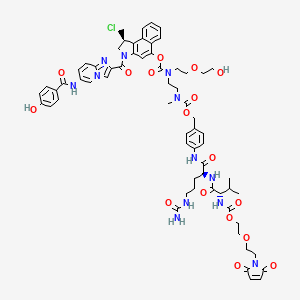
![[(1S)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea](/img/structure/B15073925.png)
![8-Oxabicyclo[3.2.1]octan-3-ol, 3-[6-[(3R)-3-methyl-4-morpholinyl]-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-, (3-endo)-](/img/structure/B15073927.png)
![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15073933.png)
![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2R)-1-[(2R)-2-cyclohexyl-2-[[(2R)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide](/img/structure/B15073939.png)
